molecular formula C19H22ClN5OS B262677 N-[2-(benzyloxy)-5-chlorobenzyl]-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine

N-[2-(benzyloxy)-5-chlorobenzyl]-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine

Katalognummer B262677
Molekulargewicht: 403.9 g/mol
InChI-Schlüssel: OSHCHHSOIGAPML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(benzyloxy)-5-chlorobenzyl]-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine, also known as BCTC, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is involved in pain sensation and other physiological processes.

Wirkmechanismus

N-[2-(benzyloxy)-5-chlorobenzyl]-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine acts as a competitive antagonist of TRPV1, binding to the channel and preventing the influx of calcium ions that are involved in pain signaling. This mechanism of action makes this compound a promising candidate for the development of new pain medications that can target TRPV1 without causing unwanted side effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing pain sensation, decreasing inflammation, and modulating body weight and metabolism. Additionally, this compound has been shown to have a protective effect on neurons, which may have implications for the treatment of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

N-[2-(benzyloxy)-5-chlorobenzyl]-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine has several advantages as a research tool, including its potency and selectivity as a TRPV1 antagonist. However, this compound also has limitations, such as its low solubility in water and potential toxicity at high doses.

Zukünftige Richtungen

There are several future directions for research on N-[2-(benzyloxy)-5-chlorobenzyl]-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine, including:
1. Investigating the potential use of this compound in the treatment of various diseases, such as inflammation, cancer, and obesity.
2. Developing new formulations of this compound that can improve its solubility and bioavailability.
3. Investigating the potential use of this compound in combination with other drugs for the treatment of pain and other diseases.
4. Exploring the mechanism of action of this compound in more detail to better understand its effects on pain signaling and other physiological processes.
5. Investigating the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
In conclusion, this compound is a compound that has significant potential for scientific research in various fields. Its potent and selective antagonism of TRPV1 makes it a promising candidate for the development of new pain medications and the treatment of various other diseases. Further research is needed to fully understand the potential of this compound and its limitations.

Synthesemethoden

N-[2-(benzyloxy)-5-chlorobenzyl]-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine can be synthesized using a multistep process that involves the reaction of 2-(benzyloxy)-5-chlorobenzyl chloride with 3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propylamine in the presence of a base and a solvent. The resulting product is then purified using various techniques such as column chromatography or recrystallization.

Wissenschaftliche Forschungsanwendungen

N-[2-(benzyloxy)-5-chlorobenzyl]-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine has been extensively studied for its potential applications in pain management, as TRPV1 is involved in the perception of pain. This compound has been shown to reduce pain in various animal models, making it a promising candidate for the development of new pain medications. Additionally, this compound has been investigated for its potential use in the treatment of various other diseases, such as inflammation, cancer, and obesity.

Eigenschaften

Molekularformel

C19H22ClN5OS

Molekulargewicht

403.9 g/mol

IUPAC-Name

N-[(5-chloro-2-phenylmethoxyphenyl)methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine

InChI

InChI=1S/C19H22ClN5OS/c1-25-19(22-23-24-25)27-11-5-10-21-13-16-12-17(20)8-9-18(16)26-14-15-6-3-2-4-7-15/h2-4,6-9,12,21H,5,10-11,13-14H2,1H3

InChI-Schlüssel

OSHCHHSOIGAPML-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCCNCC2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3

Kanonische SMILES

CN1C(=NN=N1)SCCCNCC2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.